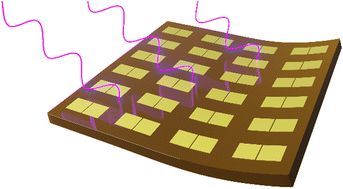Understanding radiation-generated electronic traps in radiation dosimeters based on organic field-effect transistors†
Materials Horizons Pub Date: 2023-10-27 DOI: 10.1039/D3MH01507F
Abstract
Organic dosimeters offer unique advantages over traditional technologies, and they can be used to expand the capabilities of current radiation detection systems. In-depth knowledge of the mechanisms underlying the interaction between radiation and organic materials is essential for their widespread adoption. Here, we identified and quantitatively characterized the electronic traps generated during the operation of radiation dosimeters based on organic field-effect transistors. Spectral analysis of the trap density of states, along with optical and structural studies, revealed the origin of trap states as local structural disorder within the crystalline films. Our results provide new insights into the radiation-induced defects in organic dosimeters, and pave the way for the development of more efficient and reliable radiation detection devices.


Recommended Literature
- [1] Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenol
- [2] Effects of flow history on extensional rheological properties of wormlike micelle solution
- [3] Aqueous synthesis of composition-tuned defects in CuInSe2 nanocrystals for enhanced visible-light photocatalytic H2 evolution†
- [4] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [5] Enhancement of electroactive β phase crystallization and dielectric constant of PVDF by incorporating GeO2 and SiO2 nanoparticles
- [6] 65. The unsaturation and tautomeric mobility of heterocyclic compounds. Part XI. α- and β-Naphthoxazole and 5-bromobenzoxazole derivatives. The ultra-violet absorption spectra of some tautomeric selenazoles
- [7] Layer reduction method for fabricating Pd-coated Ni foams as high-performance ethanol electrode for anion-exchange membrane fuel cells†
- [8] Contents list
- [9] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [10] Bimetallic CoSn nanoparticles anchored on N-doped carbon as antibacterial oxygen reduction catalysts for microbial fuel cells†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 157730-74-0
-
CAS no.: 16514-83-3
-
CAS no.: 128221-48-7
-
CAS no.: 131633-88-0









